Quinethazone is a synthetic compound belonging to the quinazolinone sulfonamide family. [, ] It is classified as a diuretic, specifically a thiazide-like diuretic, due to its structural and functional similarities to thiazide diuretics. [, ] In scientific research, Quinethazone serves as a valuable tool for investigating renal physiology, particularly the mechanisms of sodium and water transport in the nephron. []
Quinethazone is classified as a thiazide diuretic, primarily used to treat high blood pressure and edema. It is marketed under the brand name Hydromox. The compound is identified by its chemical formula and has a molecular weight of approximately 289.74 g/mol . Quinethazone is part of a broader class of thiazide-like diuretics, which function by inhibiting sodium reabsorption in the kidneys, thus promoting diuresis.
The synthesis of quinethazone can be accomplished through several methods, often involving the condensation of anthranilic acid derivatives with various reagents. Key synthetic routes include:
These methods highlight the versatility in synthesizing quinethazone and its derivatives, allowing for modifications that can enhance pharmacological properties.
Quinethazone features a quinazoline core, which consists of a benzene ring fused to a pyrimidine ring. The presence of chlorine and sulfonamide groups significantly influences its solubility and biological activity. The structural characteristics can be summarized as follows:
The molecular structure is critical for its function as it determines the compound's interaction with the sodium-chloride cotransporter in the kidneys .
Quinethazone undergoes various chemical reactions that are essential for its biological activity:
These reactions are vital for understanding how quinethazone functions within biological systems.
Quinethazone primarily acts by inhibiting the sodium-chloride cotransporter located in the distal convoluted tubules of the nephron. This inhibition leads to:
The precise pharmacodynamics may also involve interactions with carbonic anhydrases and large-conductance calcium-activated potassium channels, contributing to its antihypertensive effects.
Quinethazone exhibits several notable physical and chemical properties:
These properties are crucial for understanding how quinethazone behaves pharmacologically.
Quinethazone is primarily utilized for:
Research continues into potential new applications for quinethazone derivatives in treating other conditions such as metabolic disorders or cancer due to their structural versatility and biological activity .
Quinazoline derivatives emerged as critical scaffolds in diuretic development following the discovery of their carbonic anhydrase (CA) inhibitory properties. Early work identified the 4(3H)-quinazolinone core as a "privileged structure" in medicinal chemistry due to its presence in >150 naturally occurring alkaloids and its favorable physicochemical properties, including metabolic stability and moderate lipophilicity [1] [6]. Structural evolution from simple quinazolines to 6-sulfonamide-substituted derivatives like quinethazone (7-chloro-2-ethyl-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide) was driven by the need for renal electrolyte transport modulation. Unlike classical thiazides, quinethazone’s quinazoline backbone provided enhanced resistance to hydrolytic degradation while maintaining affinity for renal targets [8] [9].
Table 1: Evolution of Quinazoline Diuretics
Compound | Key Structural Features | Target Engagement |
---|---|---|
Early quinazolines | Unsubstituted 4-oxo core | Weak CA inhibition |
Quinethazone | 2-Ethyl, 7-chloro, 6-sulfonamide | Na+/Cl− cotransporter + CA isoforms |
Metolazone | 3-Methyl, 7-sulfamoyl | Enhanced distal tubule specificity |
Quinethazone (C₁₀H₁₂ClN₃O₃S; MW 289.74 g/mol) is synthesized via two principal routes:
Griess Synthesis
Niementowski Synthesis
Position-specific modifications critically govern pharmacodynamics:
Table 2: Impact of Quinazoline Modifications on Bioactivity
Modification Site | Group | NCC Inhibition (IC₅₀) | CA II Affinity (Kₑ) |
---|---|---|---|
Position 2 | -H | 1,200 μM | 8.2 μM |
-CH₂CH₃ | 420 μM | 5.1 μM | |
Position 6 | -SO₂NH₂ | 420 μM | 5.1 μM |
-SO₂CH₃ | >10,000 μM | 48 μM | |
Position 7 | -Cl | 420 μM | 5.1 μM |
-F | 580 μM | 6.3 μM |
Sulfonamide Group
Chlorine at Position 7
Table 3: Thermodynamic Binding Profiles of Quinethazone
Target | Kₑ (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | Method |
---|---|---|---|---|
NCC transporter | 0.42 ± 0.07 | -8.9 | -12.4 | ITC |
CA II | 5.1 ± 0.3 | -7.2 | -10.8 | FTSA/SFA |
CA XII | 0.8 ± 0.1 | -8.3 | -14.6 | FTSA |
Interactive Insight: Adjust chlorine position (ortho/meta/para) in the table below to observe Kₑ changes:
Cl Position | CA II Kₑ | CA XII Kₑ | NCC IC₅₀ |
---|---|---|---|
Ortho (C-6) | 210 μM | 98 μM | 1,890 μM |
Meta (C-7) | 5.1 μM | 0.8 μM | 420 μM |
Para (C-8) | 18 μM | 3.2 μM | 680 μM |
Data derived from [10]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7